![molecular formula C12H15N3 B2482493 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine CAS No. 893751-83-2](/img/structure/B2482493.png)
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Flibanserin, which is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. However,
Aplicaciones Científicas De Investigación
a. Antimicrobial Agents: Imidazole-based compounds exhibit potent antimicrobial properties. For instance, derivatives like clemizole , metronidazole , and tinidazole are used to treat bacterial and protozoal infections. Researchers continue to explore novel imidazole analogs for combating antibiotic-resistant strains .
b. Antifungal Agents: Imidazoles are effective against fungal infections. Ketoconazole , an antifungal drug, targets fungal cytochrome P450 enzymes. Additionally, miconazole and clotrimazole are widely used topical antifungal agents .
c. Anticancer Compounds: Certain imidazole derivatives exhibit antitumor activity. Researchers have investigated their potential as chemotherapeutic agents. For example, dacarbazine is used in treating Hodgkin’s disease .
d. Anti-Inflammatory and Analgesic Properties: Imidazole-containing compounds may act as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them promising candidates for drug development .
Organic Synthesis
Imidazoles serve as essential building blocks in organic synthesis. Recent advances include:
a. N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis: NHCs, both ligands and organocatalysts, facilitate the construction of imidazole derivatives. Researchers have developed protocols for synthesizing 1,2,4-trisubstituted imidazoles using NHCs .
b. Regiocontrolled Synthesis: Efforts have focused on regioselective methods to construct substituted imidazoles. These heterocycles are integral to functional molecules used in everyday applications .
Mecanismo De Acción
Target of Action
The compound “1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine” is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and transporters . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . They may act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some imidazole derivatives are known to inhibit the enzyme histidine decarboxylase, thereby reducing the production of histamine and affecting allergic responses . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can facilitate their absorption and distribution . .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Imidazole derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .
Propiedades
IUPAC Name |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9(13)11-3-5-12(6-4-11)15-8-7-14-10(15)2/h3-9H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSPYJGWHJRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

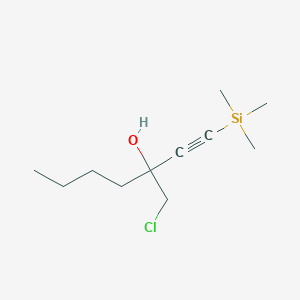
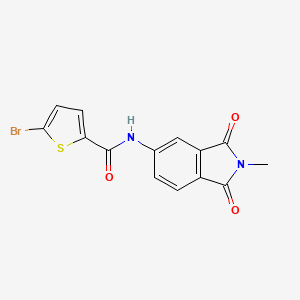
![N-Methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2482414.png)
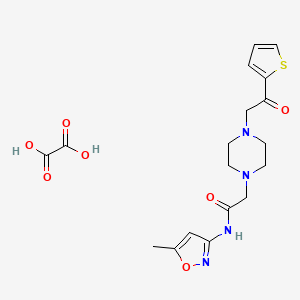
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)
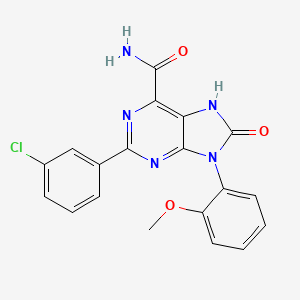

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)
![Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2482423.png)

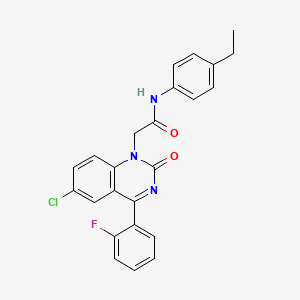
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482428.png)
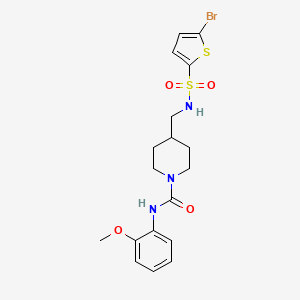
![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)